DCAF1-BTK PROTAC DBt-10
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Overview
Description
DCAF1-BTK PROTAC DBt-10 is a potent and selective proteolysis targeting chimera (PROTAC) designed to degrade Bruton’s tyrosine kinase (BTK) in cells with acquired resistance to cereblon (CRBN)-based BTK PROTACs . This compound leverages the DCAF1 E3 ligase receptor to mediate targeted protein degradation (TPD) through the ubiquitin-proteasome pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DCAF1-BTK PROTAC DBt-10 involves the functionalization of a selective, non-covalent DCAF1 binder into an efficient PROTAC . The synthetic route typically includes:
Formation of the DCAF1 binder: This step involves the synthesis of a molecule that selectively binds to the DCAF1 E3 ligase receptor.
Linker attachment: A linker molecule is attached to the DCAF1 binder to facilitate the connection to the BTK ligand.
BTK ligand attachment: The final step involves attaching a BTK ligand to the linker, resulting in the formation of the this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include:
Optimization of reaction conditions: Temperature, solvent, and reaction time would be optimized to maximize yield.
Purification: Techniques such as chromatography would be used to purify the final product.
Quality control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry would be employed to ensure the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
DCAF1-BTK PROTAC DBt-10 undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups within the molecule.
Oxidation and reduction reactions: Involving the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, and acetonitrile.
Catalysts: Palladium-based catalysts for coupling reactions.
Oxidizing and reducing agents: Hydrogen peroxide and sodium borohydride.
Major Products Formed
The major product formed from the reactions involving this compound is the degradation of BTK through the ubiquitin-proteasome pathway .
Scientific Research Applications
DCAF1-BTK PROTAC DBt-10 has several scientific research applications, including:
Mechanism of Action
DCAF1-BTK PROTAC DBt-10 exerts its effects through the following mechanism:
Binding to DCAF1: The DCAF1 binder component of the PROTAC binds to the DCAF1 E3 ligase receptor.
Recruitment of BTK: The BTK ligand component binds to BTK, bringing it in close proximity to the DCAF1 E3 ligase.
Ubiquitination and degradation: The DCAF1 E3 ligase ubiquitinates BTK, marking it for degradation by the proteasome.
Comparison with Similar Compounds
Similar Compounds
CRBN-BTK PROTACs: These compounds also target BTK for degradation but utilize the CRBN E3 ligase receptor.
DCAF1-BRD9 PROTAC (DBr-1): Targets BRD9 for degradation using the DCAF1 E3 ligase.
Uniqueness
DCAF1-BTK PROTAC DBt-10 is unique in its ability to degrade BTK in cells with acquired resistance to CRBN-BTK PROTACs, making it a promising strategy to overcome ligase-mediated resistance in clinical settings .
Properties
Molecular Formula |
C68H86ClFN16O6 |
---|---|
Molecular Weight |
1278.0 g/mol |
IUPAC Name |
N-[3-[6-[1-[2-[4-[2-[[5-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-5-oxopentanoyl]amino]ethyl]-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]-2-oxoethyl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-3-(2,2-dimethylpropyl)-3-hydroxyazetidine-1-carboxamide |
InChI |
InChI=1S/C68H86ClFN16O6/c1-45-52(33-49(70)34-54(45)79-64(90)85-41-66(91,42-85)40-65(2,3)4)60-53-36-55(77-62(53)75-44-74-60)46-37-76-86(38-46)39-59(89)83-24-19-67(20-25-83)43-81(31-32-92-67)26-23-72-57(87)9-8-10-58(88)84-29-27-82(28-30-84)50-15-16-51-56(35-50)78-63(80-61(51)73-22-21-71)68(17-6-5-7-18-68)47-11-13-48(69)14-12-47/h11-16,33-38,44,91H,5-10,17-32,39-43,71H2,1-4H3,(H,72,87)(H,79,90)(H,73,78,80)(H,74,75,77) |
InChI Key |
LBIYUFWGBHNKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)N2CC(C2)(CC(C)(C)C)O)F)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)CC(=O)N6CCC7(CC6)CN(CCO7)CCNC(=O)CCCC(=O)N8CCN(CC8)C9=CC1=C(C=C9)C(=NC(=N1)C1(CCCCC1)C1=CC=C(C=C1)Cl)NCCN |
Origin of Product |
United States |
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